molecular formula C17H13ClF3N5OS B12134029 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12134029
M. Wt: 427.8 g/mol
InChI Key: PTYGXBPIIUXJOR-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a chloro-substituted phenyl ring, and a triazole ring, making it a valuable molecule in various scientific research fields.

Properties

Molecular Formula

C17H13ClF3N5OS

Molecular Weight

427.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H13ClF3N5OS/c1-26-15(10-3-2-6-22-8-10)24-25-16(26)28-9-14(27)23-11-4-5-13(18)12(7-11)17(19,20)21/h2-8H,9H2,1H3,(H,23,27)

InChI Key

PTYGXBPIIUXJOR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine under controlled temperature conditions. The reaction is carried out in a non-chlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted phenyl derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The presence of the trifluoromethyl group and the triazole core enhances its reactivity and interaction with biological targets. The chemical structure can be summarized as follows:

Component Description
Trifluoromethyl Group Enhances lipophilicity and biological activity
Triazole Core Known for antifungal and antimicrobial properties
Pyridine Ring Involved in interactions with various biological targets
Sulfanyl Group Potentially involved in redox reactions

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, particularly against certain pathogens. It has shown effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The mechanism involves interference with bacterial cell viability through inhibition of key enzymatic pathways essential for bacterial survival.

Anticancer Potential

Additionally, studies suggest that this compound may exhibit anticancer properties. It is believed to modulate pathways involved in cell proliferation and apoptosis, potentially leading to reduced tumor growth . The compound's ability to bind to specific receptors or enzymes may alter cellular processes critical for cancer progression.

The biological activity of this compound primarily stems from its ability to bind to enzymes or receptors within biological systems. This binding leads to alterations in enzyme activity or receptor signaling, which can result in various cellular effects. For instance:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis or metabolic pathways.
  • Modulation of Signaling Pathways : It may influence signaling cascades involved in cell growth and apoptosis, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of MRSA at submicromolar concentrations, showcasing its potential as an antibacterial agent .
  • Anticancer Research : A study highlighted the compound's ability to induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have identified specific modifications that enhance the compound's potency against various targets, providing insights into optimizing its therapeutic efficacy .

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